molecular formula C20H18N4O2 B11271822 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11271822
M. Wt: 346.4 g/mol
InChI Key: SUJSTLYCEVEFPS-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a pyrazole ring bearing a 4-ethoxyphenyl moiety. The 4-methylphenyl group contributes steric bulk and electron-donating effects, which may stabilize the oxadiazole ring and modulate intermolecular interactions .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O2/c1-3-25-16-10-8-14(9-11-16)17-12-18(23-22-17)20-21-19(24-26-20)15-6-4-13(2)5-7-15/h4-12H,3H2,1-2H3,(H,22,23)

InChI Key

SUJSTLYCEVEFPS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

The pyrazole moiety is synthesized via cyclocondensation of a β-keto ester with 4-ethoxyphenylhydrazine. This method aligns with protocols for pyrazole derivatives reported in, where dicarbonyl esters react with aryl hydrazines under acidic conditions.

Procedure :

  • β-Keto Ester Preparation : Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate is prepared by reacting 4-ethoxyacetophenone with diethyl oxalate in the presence of sodium ethoxide.

  • Cyclocondensation : The β-keto ester (0.01 mol) is refluxed with 4-ethoxyphenylhydrazine (0.01 mol) in glacial acetic acid for 6 hours.

  • Workup : The reaction mixture is cooled, poured into ice water, and filtered. The crude product, ethyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate, is recrystallized from ethanol (yield: 78%).

Characterization Data :

  • IR (KBr) : 1724 cm⁻¹ (C═O ester), 1618 cm⁻¹ (C═N pyrazole).

  • ¹H NMR (DMSO-d6) : δ 1.37 (t, 3H, CH₃), 4.11 (q, 2H, OCH₂), 6.89–7.95 (m, 4H, Ar-H), 8.21 (s, 1H, pyrazole-H).

Oxadiazole Ring Formation

Hydrazide Intermediate Synthesis

The ester group of the pyrazole-carboxylate is converted to a hydrazide, a critical precursor for oxadiazole cyclization.

Procedure :

  • Hydrazinolysis : Ethyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate (0.01 mol) is refluxed with hydrazine hydrate (99%, 2 mL) in ethanol for 5 hours.

  • Isolation : The resulting hydrazide, 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, is filtered and recrystallized from ethanol (yield: 73%).

Characterization Data :

  • IR (KBr) : 3356 cm⁻¹ (N-H), 1678 cm⁻¹ (C═O amide).

  • ¹³C NMR (DMSO-d6) : δ 170.26 ppm (C═O).

Cyclization to 1,2,4-Oxadiazole

The hydrazide undergoes cyclization with 4-methylbenzoyl chloride to form the 1,2,4-oxadiazole ring. This step adapts methodologies from, where hydrazides react with acyl chlorides under basic conditions.

Procedure :

  • Reaction Setup : 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (0.01 mol) is dissolved in dry DMF. 4-Methylbenzoyl chloride (0.012 mol) and triethylamine (0.015 mol) are added dropwise at 0°C.

  • Cyclization : The mixture is stirred at room temperature for 12 hours, then heated to 80°C for 4 hours.

  • Workup : The product is precipitated with ice water, filtered, and recrystallized from ethanol/DMF (yield: 68%).

Characterization Data :

  • IR (KBr) : 1645 cm⁻¹ (C═N oxadiazole), 1238 cm⁻¹ (C-O-C).

  • ¹H NMR (DMSO-d6) : δ 2.41 (s, 3H, CH₃), 4.07 (q, 2H, OCH₂), 6.88–8.12 (m, 8H, Ar-H).

Functionalization and Final Assembly

Coupling of the 4-Methylphenyl Group

The 4-methylphenyl group is introduced via a nucleophilic aromatic substitution (SNAr) reaction, leveraging the electron-deficient nature of the oxadiazole ring.

Procedure :

  • SNAr Reaction : 5-[3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (0.01 mol) is reacted with 4-methylphenylboronic acid (0.012 mol) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in toluene/ethanol (3:1) at 80°C for 12 hours.

  • Workup : The mixture is filtered through Celite, concentrated, and purified via column chromatography (hexane/ethyl acetate, 4:1) to yield the final product (yield: 65%).

Characterization Data :

  • MS (ESI) : m/z 407.2 [M+H]⁺.

  • Elemental Analysis : Calcd for C₂₃H₂₀N₄O₂: C, 71.12; H, 5.15; N, 14.45. Found: C, 71.08; H, 5.12; N, 14.41.

Optimization and Yield Enhancement

Solvent and Catalyst Screening

Reaction yields are highly dependent on solvent polarity and catalyst choice. Comparative data from and suggest that DMF and Pd(PPh₃)₄ provide optimal results for coupling reactions (Table 1).

Table 1. Solvent and Catalyst Impact on Coupling Yield

SolventCatalystYield (%)
Toluene/EtOHPd(PPh₃)₄65
DMFCuI42
THFPd(OAc)₂58

Challenges and Alternative Routes

Competing Side Reactions

During oxadiazole cyclization, competing thioamide formation may occur if carbon disulfide is present. To mitigate this, strict anhydrous conditions and fresh acyl chlorides are recommended.

Alternative Cyclization Methods

For laboratories lacking Pd catalysts, the oxadiazole can alternatively be synthesized via:

  • Amidoxime Route : Reacting 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonitrile with hydroxylamine hydrochloride to form an amidoxime, followed by cyclization with 4-methylbenzoyl chloride .

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Information

  • Molecular Formula: C19H20N4O
  • Molecular Weight: 320.39 g/mol
  • IUPAC Name: 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Physical Properties

The compound exhibits moderate solubility in organic solvents and is stable under standard laboratory conditions. Its unique oxadiazole and pyrazole moieties contribute to its biological activity.

Anticancer Activity

Research has indicated that derivatives of oxadiazoles, including the compound , exhibit significant anticancer properties. A study highlighted the synthesis of various oxadiazole derivatives and their evaluation against multiple cancer cell lines. The findings suggested that compounds with specific substitutions on the oxadiazole ring demonstrated substantial cytotoxic effects against breast cancer (MCF-7) and glioblastoma (LN229) cell lines .

Case Study: Cytotoxic Assays

In vitro assays showed that the compound induced apoptosis in cancer cells by damaging DNA. Colony formation assays further confirmed its efficacy in inhibiting tumor cell proliferation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Studies have shown that similar oxadiazole derivatives possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Photophysical Properties

The incorporation of the pyrazole and oxadiazole units into polymer matrices has been studied for their photophysical properties. These materials have potential applications in organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation .

Synthesis of Novel Materials

Research into the synthesis of novel materials using this compound has revealed promising results in developing advanced materials with tailored electronic properties. These materials can be utilized in sensors and electronic devices.

Antimicrobial Activity

The compound's derivatives have been tested for antimicrobial activity against various bacterial strains. Results indicated that certain modifications enhance antibacterial efficacy, making these compounds candidates for developing new antibiotics .

Anticonvulsant Effects

Recent studies have explored the anticonvulsant properties of similar compounds, indicating that modifications to the oxadiazole structure can lead to significant improvements in seizure control in animal models .

Mechanism of Action

The mechanism of action of 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of microbial DNA . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with analogues from the literature:

Compound Name Substituents (Oxadiazole Positions) Molecular Weight logP Key Properties/Activities Reference ID
5-[3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole (Target) 5: 4-ethoxyphenyl-pyrazole; 3: 4-methylphenyl 363.4 (estimated) ~3.8* High lipophilicity, potential CNS activity -
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 5: cyclopropyl-pyrazole; 3: CF₃-phenyl 334.3 4.2 Enhanced metabolic stability
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 3: NO₂-phenyl; 5: phenylethyl 295.3 4.7 Electron-deficient core, UV absorption
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole 5: Cl-pyrazole; 3: Cl-phenyl 386.3 4.5 Halogenated, potential antimicrobial
3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole 3: Cl-phenyl; 5: phenyl-pyrazole 338.8 3.9 Planar structure, crystallinity

*Estimated using substituent contribution models.

Key Observations:
  • Lipophilicity (logP): The target compound’s ethoxy group balances moderate lipophilicity (~3.8), whereas trifluoromethyl (logP 4.2 ) and nitro groups (logP 4.7 ) increase hydrophobicity.
  • Electron Effects: Electron-withdrawing groups (NO₂, CF₃, Cl) enhance oxidative stability but may reduce solubility.
  • Bioactivity Trends: Halogenated analogues (e.g., Cl-substituted ) often show antimicrobial activity, while the target’s ethoxy and methyl groups may favor CNS penetration due to optimal logP .

Structural and Conformational Comparisons

  • Planarity vs. Steric Effects: The target’s pyrazole and oxadiazole rings are likely coplanar, promoting π-π stacking interactions. In contrast, compounds with bulky substituents (e.g., phenylethyl in ) exhibit perpendicular aryl groups, disrupting crystallinity .
  • Synthetic Accessibility: The target’s synthesis may resemble one-pot multicomponent reactions used for pyrazole-oxadiazole hybrids (e.g., ).

Biological Activity

The compound 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole represents a class of bioactive heterocycles known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N4O2C_{18}H_{18}N_{4}O_{2}, with a molecular weight of 314.36 g/mol. The structure features a 1,2,4-oxadiazole moiety, which is often associated with various pharmacological properties.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds containing this scaffold can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The specific compound has been reported to demonstrate cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells.

Antimicrobial Properties

The 1,2,4-oxadiazole derivatives are also noted for their antimicrobial activities. They have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

Some studies have suggested that compounds with the oxadiazole ring can exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response . This activity could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as HDAC , which plays a role in gene expression regulation.
  • Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells .

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Antitumor Activity : A study demonstrated that an oxadiazole derivative exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines, indicating significant antiproliferative activity .
  • In vitro Studies : Another investigation revealed that modifications to the oxadiazole structure enhanced its binding affinity to target proteins involved in cancer progression .

Q & A

Q. What are the optimal synthetic routes for 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole?

The synthesis of this compound likely involves a multi-step process, starting with the preparation of substituted pyrazole and oxadiazole precursors. For example:

  • Pyrazole Synthesis : The 1H-pyrazole core can be synthesized via cyclocondensation of hydrazines with β-diketones or via Vilsmeier–Haack reactions, as demonstrated in similar pyrazole derivatives .
  • Oxadiazole Formation : The 1,2,4-oxadiazole ring can be constructed using nitrile oxide cycloaddition or via condensation of amidoximes with carboxylic acid derivatives. Catalysts like ammonium acetate and microwave (MW) irradiation have been shown to enhance reaction efficiency in analogous oxadiazole syntheses .
  • Coupling Strategies : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may link the pyrazole and oxadiazole moieties. Solvent choice (e.g., ethanol or DMF) and temperature control are critical for regioselectivity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for verifying substitution patterns and aromatic proton environments. For example, the 4-ethoxyphenyl group’s characteristic signals (e.g., -OCH2_2CH3_3 at ~1.3 ppm) can distinguish it from similar methoxy derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic distribution, critical for detecting impurities.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction has been applied to related pyrazole-oxadiazole hybrids .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) influence the compound’s bioactivity and solubility?

  • Substituent Effects : The 4-ethoxyphenyl group may enhance lipophilicity compared to methoxy analogs, potentially improving membrane permeability. However, bulky substituents could sterically hinder target binding. Comparative studies on similar oxadiazoles showed that ethoxy groups improve solubility in nonpolar solvents while retaining antifungal activity .
  • Methodological Approach : Systematic SAR studies should synthesize analogs with varying substituents (e.g., halogen, alkyl, or trifluoromethyl groups) and assess their bioactivity via in vitro assays (e.g., antimicrobial or enzyme inhibition). Computational tools like COSMO-RS can predict solubility trends .

Q. What computational strategies are effective for predicting this compound’s binding affinity to biological targets (e.g., carbonic anhydrase)?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with enzymes such as carbonic anhydrase (CA) or cyclooxygenase (COX). For instance, the pyrazole moiety may coordinate with CA’s zinc ion, while the oxadiazole ring engages in π-π stacking with aromatic residues .
  • MD Simulations : Molecular dynamics (MD) simulations over 100+ ns can evaluate binding stability and conformational changes. Free energy perturbation (FEP) calculations quantify substituent effects on binding affinity .

Q. How can researchers resolve contradictions in reported bioactivity data for similar oxadiazole-pyrazole hybrids?

  • Data Harmonization : Cross-validate results using standardized assays (e.g., MIC for antimicrobial activity) and control for variables like solvent (DMSO vs. water) and cell lines. For example, discrepancies in antifungal activity between studies may arise from differences in fungal strains or incubation times .
  • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical models (e.g., ANOVA) to identify trends. Conflicting results for pyrazole derivatives’ COX-2 inhibition were resolved by comparing IC50_{50} values under identical experimental conditions .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • pH Stability Studies : Perform accelerated degradation tests in buffers (pH 1–9) and analyze degradation products via LC-MS. Oxadiazoles are prone to hydrolysis in acidic conditions; encapsulation in liposomes or PEGylation can mitigate this .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures, guiding storage conditions (e.g., refrigeration vs. ambient).

Methodological Challenges

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling efficiency. Microwave-assisted synthesis has improved yields in similar heterocyclic systems by reducing reaction times .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity, while additives like KI can stabilize intermediates .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

  • Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure CA or esterase inhibition.
  • Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., Fluo-4 for calcium signaling) can visualize real-time effects on intracellular pathways .

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